molecular formula C10H13NO2 B3331759 Methyl 4-(Pyridin-4-yl)butanoate CAS No. 85691-54-9

Methyl 4-(Pyridin-4-yl)butanoate

Cat. No.: B3331759
CAS No.: 85691-54-9
M. Wt: 179.22 g/mol
InChI Key: NRICZFYMOLLBHO-UHFFFAOYSA-N
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Description

Methyl 4-(Pyridin-4-yl)butanoate is an organic compound characterized by a butanoate ester backbone with a pyridin-4-yl substituent at the fourth carbon position. Its molecular formula is inferred to be C₁₀H₁₁NO₂, with a molar mass of approximately 177.20 g/mol. The pyridine ring contributes to the compound’s polarity and basicity, while the ester group enhances its volatility and reactivity in hydrolysis or transesterification reactions.

Properties

IUPAC Name

methyl 4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)4-2-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRICZFYMOLLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(Pyridin-4-yl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(Pyridin-4-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Pyridin-4-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Pyridin-4-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-(Pyridin-4-yl)butanol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(Pyridin-4-yl)butanoic acid.

    Reduction: 4-(Pyridin-4-yl)butanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(Pyridin-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties and its role in the development of new antibiotics.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(Pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, the compound may interact with cellular receptors and signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data for Selected Pyridine-Butanoate Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound Not available C₁₀H₁₁NO₂ 177.20 Pyridin-4-yl, methyl ester
Methyl 4-(hydroxyimino)butanoate Not provided C₅H₉NO₃ 131.13 Hydroxyimino, methyl ester
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate 374063-91-9 C₁₀H₉NO₄ 207.18 Pyridin-4-yl, dioxo, methyl ester
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate 163725-11-9 C₁₁H₁₁NO₄ 221.21 Pyridin-4-yl, dioxo, ethyl ester
Methyl 4-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]butanoate 477856-81-8 C₂₁H₁₉FN₂O₃ 366.39 Fluorophenylpyrimidinyl, methyl ester

Functional Group Analysis

Pyridin-4-yl vs. In contrast, the pyridin-4-yl group in this compound enhances aromatic π-π stacking interactions, relevant in crystal engineering or ligand design.

Dioxo Modifications: The introduction of two ketone groups in Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate creates α,γ-diketone functionality, which may participate in tautomerism or serve as electrophilic sites for nucleophilic additions . Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate shares this feature but uses an ethyl ester, slightly increasing lipophilicity compared to the methyl analog .

Extended Aromatic Systems: Methyl 4-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]butanoate incorporates a fluorophenylpyrimidine moiety, significantly elevating molar mass (366.39 g/mol) and introducing fluorine’s electronegative effects, which are advantageous in drug design for metabolic stability .

Biological Activity

Methyl 4-(Pyridin-4-yl)butanoate, a compound characterized by its pyridine ring and butanoate ester structure, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by experimental data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 179.22 g/mol. The presence of the pyridine ring is crucial as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It is believed to disrupt bacterial cell membranes and inhibit essential enzymes vital for bacterial survival. Studies have shown that it effectively inhibits various bacterial strains, leading to potential applications in antibiotic development.

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Pseudomonas aeruginosa1832 µg/mL

Immunosuppressive Effects

A derivative of this compound has been synthesized and evaluated for its immunosuppressive activity . This compound demonstrated significant effects in reducing immune responses, indicating its potential as a lead compound for developing new immunosuppressants.

Case Study: Immunosuppressive Activity

In a controlled study, the immunosuppressive effects were assessed using murine models. The results indicated that treatment with the derivative led to a marked decrease in T-cell proliferation, suggesting its utility in managing autoimmune disorders.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Experimental Findings

In vitro assays demonstrated that the compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential role in treating inflammatory diseases.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer activity . Preliminary studies have shown that it can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30
A549 (Lung Cancer)28

The mechanism of action for this compound involves interactions with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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